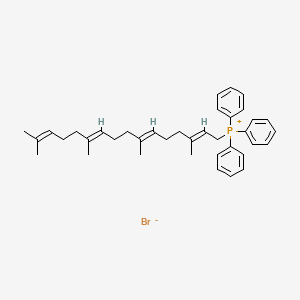

Geranylgeranyltriphenylphosphonium Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9) is a compound useful in organic synthesis . It has a molecular weight of 615.67 and a molecular formula of C38H48BrP .

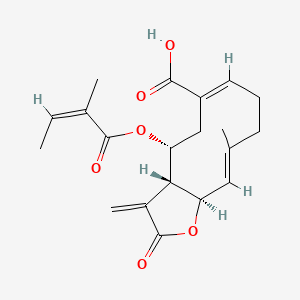

Molecular Structure Analysis

The molecular structure of Geranylgeranyltriphenylphosphonium Bromide involves a triphenylphosphonium group attached to a geranylgeranyl group . The exact three-dimensional structure and physicochemical parameters are not specified in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving Geranylgeranyltriphenylphosphonium Bromide are not detailed in the available resources, it’s worth noting that compounds with similar structures might be involved in Grignard reactions .Physical And Chemical Properties Analysis

Geranylgeranyltriphenylphosphonium Bromide is a pale yellow solid . It has a melting point of >123ºC and is slightly soluble in chloroform and methanol .Scientific Research Applications

Astaxanthin Biosynthesis

Geranylgeranyltriphenylphosphonium Bromide is related to the biosynthesis of astaxanthin, a strong antioxidant with excellent commercial value . In a study on Haematococcus pluvialis, a natural source of astaxanthin, eight candidates of the geranylgeranyl pyrophosphate synthase gene (HpGGPPS) were isolated . Two of these candidates were found to encode the synthase participating in astaxanthin formation, yielding astaxanthin at significantly higher rates than a GGPPS gene from Pantoea ananatis .

Proteomics Research

Geranylgeranyltriphenylphosphonium Bromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, post-translational modifications, or protein localization.

Plant Metabolite Mediation

Geranylgeranyl diphosphate (GGPP), which is related to Geranylgeranyltriphenylphosphonium Bromide, is produced in the isoprenoid pathway and mediates the function of various plant metabolites . It is synthesized by GGPP synthases (GGPPS) in plants . This suggests that Geranylgeranyltriphenylphosphonium Bromide could potentially be used in research related to plant metabolites and their functions.

Future Directions

properties

IUPAC Name |

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHVATRDOJOHPG-CKLVJSNMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747852 |

Source

|

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylgeranyltriphenylphosphonium Bromide | |

CAS RN |

57784-37-9 |

Source

|

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/no-structure.png)

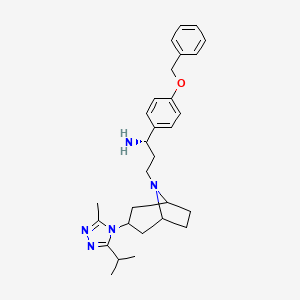

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)